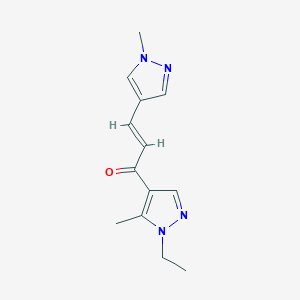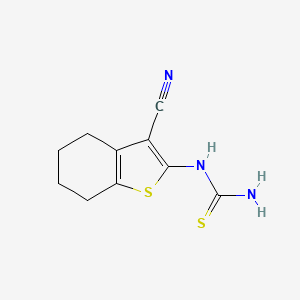![molecular formula C24H34N2O B10942586 (4-Benzylpiperazin-1-yl)(3,5-dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)methanone](/img/structure/B10942586.png)
(4-Benzylpiperazin-1-yl)(3,5-dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Benzylpiperazin-1-yl)(3,5-dimethyltricyclo[3311~3,7~]dec-1-yl)methanone is a complex organic compound with a unique structure that combines a benzylpiperazine moiety with a tricyclic decane system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperazin-1-yl)(3,5-dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)methanone typically involves multi-step organic reactions. One common method includes the reductive amination of a precursor compound with benzylpiperazine under controlled conditions using reducing agents like sodium cyanoborohydride in methanol . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperazin-1-yl)(3,5-dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylpiperazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(4-Benzylpiperazin-1-yl)(3,5-dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a 5-HT3 receptor antagonist, which could be useful in treating psychiatric disorders such as anxiety and depression.
Pharmacology: The compound’s interaction with serotonin receptors makes it a candidate for research in neuropharmacology.
Industrial Chemistry: Its unique structure allows for exploration in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Benzylpiperazin-1-yl)(3,5-dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)methanone involves its interaction with molecular targets such as serotonin receptors. By binding to these receptors, it can modulate serotonergic transmission, which is crucial in managing mood and anxiety disorders . The compound’s structure allows it to fit into the receptor binding sites, thereby exerting its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
(4-Benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone: Another compound with a benzylpiperazine moiety, studied for its anxiolytic properties.
(4-Benzylpiperazin-1-yl)(2-(isopentylamino)pyridin-3-yl)methanone: Known for its potential neuropharmacological applications.
Uniqueness
(4-Benzylpiperazin-1-yl)(3,5-dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)methanone stands out due to its tricyclic decane system, which imparts unique steric and electronic properties. This structural feature can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H34N2O |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-(3,5-dimethyl-1-adamantyl)methanone |
InChI |
InChI=1S/C24H34N2O/c1-22-12-20-13-23(2,16-22)18-24(14-20,17-22)21(27)26-10-8-25(9-11-26)15-19-6-4-3-5-7-19/h3-7,20H,8-18H2,1-2H3 |
InChI Key |
VGQXJASAXVAFKB-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)N4CCN(CC4)CC5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(difluoromethyl)-N-(3-methylbutyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10942508.png)
![3-Chloro-7-[chloro(difluoro)methyl]-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10942513.png)
![(2E)-3-[(4-ethoxyphenyl)amino]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B10942523.png)

![3-methyl-7-{[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-8-oxo-N-propyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxamide](/img/structure/B10942553.png)
![{1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazol-3-yl}[4-(4-methylbenzyl)piperazin-1-yl]methanone](/img/structure/B10942557.png)

![(2Z)-3-{5-[(2-methylphenoxy)methyl]furan-2-yl}-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile](/img/structure/B10942564.png)
![2-{[(4E)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B10942571.png)
![7-{[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10942574.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide](/img/structure/B10942577.png)
![3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}propanehydrazide](/img/structure/B10942583.png)
![N-butyl-4-[(4-chloro-3,5-dimethylphenoxy)methyl]benzamide](/img/structure/B10942603.png)

